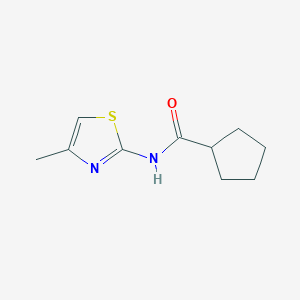

N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a chemical compound with the linear formula C10H14N2OS . It has a molecular weight of 210.3 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

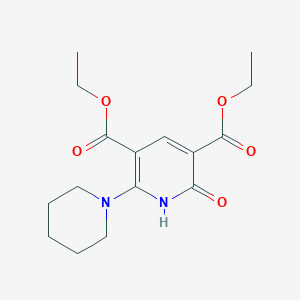

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Anticancer Potential

Research on novel heterocyclic compounds incorporating the thiazole moiety has shown promising anticancer activities. A study detailed the synthesis of new pharmacophores containing thiazole, evaluated for their potent anticancer properties. Specifically, compounds demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines, suggesting a potential avenue for developing new anticancer agents (Gomha et al., 2017).

Antihypertensive α-Blocking Agents

Methyl 2-(thiazol-2-ylcarbamoyl)acetate has been synthesized and investigated for its potential as an antihypertensive α-blocking agent. The synthesis involved several steps, leading to compounds that exhibited good antihypertensive activity with low toxicity, highlighting the therapeutic potential of thiazole derivatives in managing hypertension (Abdel-Wahab et al., 2008).

Antimicrobial Activity

The synthesis and evaluation of 1,3,4-oxadiazole thioether derivatives, including thiazole moieties, have been conducted to assess their antibacterial activities against Xanthomonas oryzae pv. oryzae. Preliminary results have shown promising antibacterial activities, with some compounds displaying better efficacy than existing commercial agents. This research indicates the potential use of thiazole derivatives as effective antibacterial agents (Song et al., 2017).

Supramolecular Gelators

A series of N-(thiazol-2-yl)benzamide derivatives were synthesized and examined for their gelation behavior. The study aimed to understand the role of methyl functionality and non-covalent interactions in gelation. Two amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, indicating the importance of these derivatives in developing new supramolecular gelators (Yadav & Ballabh, 2020).

Antiviral Activity

Research into the synthesis and antiviral activity of certain thiazole C-nucleosides has explored their potential against various viruses. The study highlights the synthesis process and the evaluation of these nucleosides, showing significant antiviral activity and suggesting their use as potential inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

特性

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-7-6-14-10(11-7)12-9(13)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQOAZQAGVSFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2658264.png)

![2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2658266.png)

![(Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethylidene)hydroxylamine](/img/structure/B2658268.png)

![9-cyclopropyl-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2658269.png)

![N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2658280.png)

![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2658281.png)

![2-(4-Bromophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2658283.png)